(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid
CAS No.: 1814938-78-7
Cat. No.: VC5694005
Molecular Formula: C6H7BN2O4
Molecular Weight: 181.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1814938-78-7 |
---|---|
Molecular Formula | C6H7BN2O4 |
Molecular Weight | 181.94 |
IUPAC Name | (2-methoxycarbonylpyrimidin-5-yl)boronic acid |
Standard InChI | InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3 |
Standard InChI Key | QJBIYMZDLMVGCM-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1)C(=O)OC)(O)O |
Introduction
Chemical Structure and Identification
Molecular Composition
The compound’s systematic IUPAC name, (2-methoxycarbonylpyrimidin-5-yl)boronic acid, reflects its structural features: a pyrimidine ring substituted at the 2-position with a methoxycarbonyl group (-COOCH₃) and at the 5-position with a boronic acid (-B(OH)₂). Its molecular formula, C₆H₇BN₂O₄, corresponds to a molecular weight of 181.94 g/mol . The boronic acid moiety facilitates covalent interactions with diols and transition metal catalysts, while the pyrimidine ring contributes to π-π stacking interactions in supramolecular assemblies.
Spectroscopic and Analytical Data
While the provided sources lack detailed spectroscopic data, typical characterization methods for such compounds include:
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Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals for the pyrimidine protons (δ 8.5–9.5 ppm), methoxy group (δ 3.8–4.0 ppm), and boronic acid protons (δ 7.0–9.0 ppm, broad).
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Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O stretch), and 3200–3400 cm⁻¹ (O-H stretch from boronic acid) are expected.
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Mass Spectrometry: A molecular ion peak at m/z 181.94 confirms the molecular weight .
Synthesis and Manufacturing
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and purity. Reagentia and AK Scientific offer the compound in research quantities (100 mg to 5 g), with prices scaling nonlinearly (e.g., €376.96 for 100 mg vs. €4,401.07 for 5 g) . This pricing structure reflects the challenges in purifying boronic acids, which often require chromatography or recrystallization.
Manufacturer | Package Size | Price (€, excl. VAT) | Catalog Number |
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Reagentia | 100 mg | 376.96 | R0022X1,100mg |
Reagentia | 250 mg | Not listed | R0022X1,250mg |
Reagentia | 1 g | 1,448.15 | R0022X1,1g |
AK Scientific | 1 g | Not listed | 0584DX |
Physicochemical Properties
Stability and Reactivity
The compound is stable under standard laboratory conditions (20–25°C) but degrades upon prolonged exposure to moisture or strong oxidizers. The boronic acid group undergoes hydrolysis to borinic acid in aqueous media, necessitating anhydrous storage . Its reactivity in Suzuki-Miyaura couplings is enhanced by the electron-withdrawing methoxycarbonyl group, which activates the pyrimidine ring toward palladium-catalyzed cross-coupling .
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
The compound’s primary application lies in forming carbon-carbon bonds with aryl halides via palladium catalysis. For example, coupling with 4-bromobenzene produces a biphenylpyrimidine derivative, a scaffold prevalent in kinase inhibitors . The methoxycarbonyl group can later be hydrolyzed to a carboxylic acid for further functionalization.
Recent Research and Future Directions
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